molecular formula C5H10O B2471291 2-Methylcyclobutan-1-ol CAS No. 1594-22-5

2-Methylcyclobutan-1-ol

Cat. No.: B2471291
CAS No.: 1594-22-5
M. Wt: 86.134
InChI Key: HVPLFSASJVVSHR-UHFFFAOYSA-N
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Description

2-Methylcyclobutan-1-ol is an organic compound with the molecular formula C₅H₁₀O. It is a cyclobutanol derivative where a methyl group is attached to the second carbon of the cyclobutane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylcyclobutan-1-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 2-methylcyclobutene. The process typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methylcyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO₃) in pyridine.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.

Major Products:

    Oxidation: 2-Methylcyclobutanone.

    Reduction: 2-Methylcyclobutane.

    Substitution: 2-Methylcyclobutyl chloride.

Scientific Research Applications

2-Methylcyclobutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylcyclobutan-1-ol depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reagents used .

Comparison with Similar Compounds

    Cyclobutanol: Similar structure but without the methyl group.

    2-Methylcyclobutanone: Oxidized form of 2-Methylcyclobutan-1-ol.

    2-Methylcyclobutane: Reduced form of this compound.

Uniqueness: this compound is unique due to the presence of both a cyclobutane ring and a hydroxyl group, which imparts distinct chemical reactivity and potential for diverse applications. The methyl group at the second position further enhances its reactivity compared to cyclobutanol .

Properties

IUPAC Name

2-methylcyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-4-2-3-5(4)6/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPLFSASJVVSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1594-22-5
Record name 2-methylcyclobutan-1-ol
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